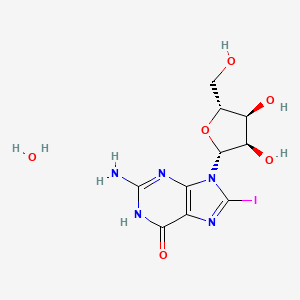![molecular formula C23H22N6O B14478816 Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- CAS No. 72259-81-5](/img/structure/B14478816.png)
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is a derivative of cyclohexanone and is known for its crystalline solid form, high melting point, and solubility in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- typically involves the reaction of cyclohexanone with 4-azidobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azide groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
科学的研究の応用
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions through photolabeling techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for cancer treatment.
Industry: Utilized in the development of new materials and bioconjugates.
作用機序
The mechanism of action of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- is not fully understood. it is believed to interact with biological molecules such as proteins and nucleic acids. The azide groups in the compound are highly reactive and can undergo click chemistry reactions with biological molecules, making it an ideal candidate for creating bioconjugates and other biomaterials.
類似化合物との比較
Similar Compounds
- 2,6-Bis(4-azidobenzal)cyclohexanone
- 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone
- (2Z,6Z)-2,6-Bis(4-azidobenzylidene)cyclohexanone
Uniqueness
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- stands out due to its unique combination of azide groups and the cyclohexanone backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in scientific research and industry .
特性
CAS番号 |
72259-81-5 |
|---|---|
分子式 |
C23H22N6O |
分子量 |
398.5 g/mol |
IUPAC名 |
2,6-bis[(4-azidophenyl)methylidene]-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C23H22N6O/c1-15(2)18-13-19(11-16-3-7-21(8-4-16)26-28-24)23(30)20(14-18)12-17-5-9-22(10-6-17)27-29-25/h3-12,15,18H,13-14H2,1-2H3 |
InChIキー |
MGFFWPSXPUJKTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


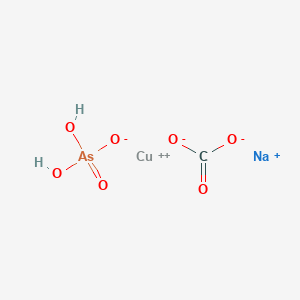
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
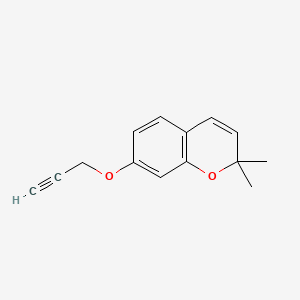

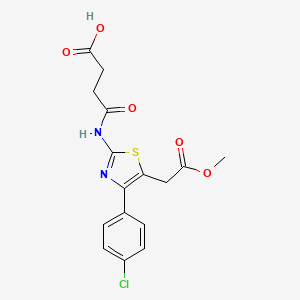
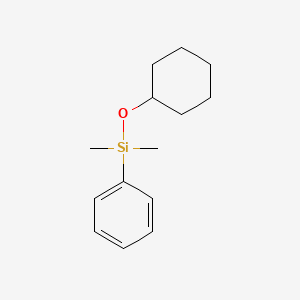
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
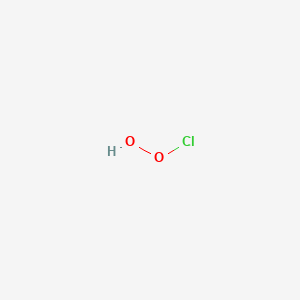
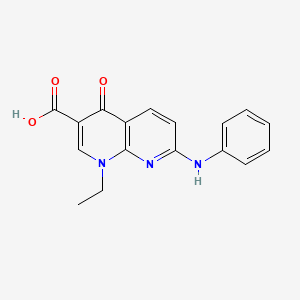
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)

